REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([C:9]2[O:13][N:12]=[C:11]([C:14](OCC)=[O:15])[CH:10]=2)[CH:6]=[CH:7][CH:8]=1.[BH4-].[Na+]>C(O)C>[F:20][C:2]([F:1])([F:19])[C:3]1[CH:4]=[C:5]([C:9]2[O:13][N:12]=[C:11]([CH2:14][OH:15])[CH:10]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)C1=CC(=NO1)C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 1.5 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
which was then quenched with saturated ammonium chloride aqueous solution
|
Type
|
CUSTOM
|
Details
|
Solvent was removed from the mixture under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over sodium sulfate, and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate:Hexanes=2:3)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C1=CC(=NO1)CO)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |